molecular formula C23H19N3O3 B11065627 3'-Methyl-5'-phenyl-1-prop-2-YN-1-YL-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

3'-Methyl-5'-phenyl-1-prop-2-YN-1-YL-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

Cat. No.: B11065627
M. Wt: 385.4 g/mol
InChI Key: TYOAHTVRXLESJN-UHFFFAOYSA-N
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Description

3’-Methyl-5’-phenyl-1-prop-2-YN-1-YL-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methyl-5’-phenyl-1-prop-2-YN-1-YL-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione can be achieved through a series of chemical reactions. One common method involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene under phase-transfer catalysis . This reaction is carried out in the presence of 50% sodium hydroxide, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3’-Methyl-5’-phenyl-1-prop-2-YN-1-YL-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Molecular oxygen, visible light, and a photosensitizer.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formamides and other oxidized derivatives.

    Reduction: Reduced forms of the compound with hydrogenated triple bonds.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3’-Methyl-5’-phenyl-1-prop-2-YN-1-YL-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Methyl-5’-phenyl-1-prop-2-YN-1-YL-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique spiro structure allows it to fit into specific binding sites, thereby modulating the activity of its targets. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Methyl-5’-phenyl-1-prop-2-YN-1-YL-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

1-methyl-5-phenyl-1'-prop-2-ynylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione

InChI

InChI=1S/C23H19N3O3/c1-3-13-25-17-12-8-7-11-16(17)23(22(25)29)19-18(14(2)24-23)20(27)26(21(19)28)15-9-5-4-6-10-15/h1,4-12,14,18-19,24H,13H2,2H3

InChI Key

TYOAHTVRXLESJN-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(C(=O)N(C2=O)C3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CC#C

Origin of Product

United States

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